4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid
Description
4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid is an organic compound with the molecular formula C11H13FO3S and a molecular weight of 244.28 g/mol . This compound is characterized by the presence of a fluorine atom, an isopropoxy group, and a methylthio group attached to a benzoic acid core. It is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Properties
Molecular Formula |
C11H13FO3S |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
4-fluoro-3-methylsulfanyl-5-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C11H13FO3S/c1-6(2)15-8-4-7(11(13)14)5-9(16-3)10(8)12/h4-6H,1-3H3,(H,13,14) |
InChI Key |
PNDDPKBAKRNAEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC(=C1)C(=O)O)SC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SMe) group undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modifying the compound’s electronic properties and solubility.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation of -SMe to sulfoxide | H₂O₂, acetic acid, 25°C, 6 hrs | 4-Fluoro-3-isopropoxy-5-(methylsulfinyl)benzoic acid | |
| Oxidation of -SMe to sulfone | KMnO₄, H₂SO₄, reflux, 12 hrs | 4-Fluoro-3-isopropoxy-5-(methylsulfonyl)benzoic acid |
Key Findings :
-
Sulfone formation enhances electrophilicity, making the compound more reactive in cross-coupling reactions.
-
Oxidation selectivity depends on reagent strength and reaction time.
Esterification and Amide Formation
The carboxylic acid group participates in nucleophilic acyl substitution reactions to form esters or amides, expanding its utility in medicinal chemistry.
Key Findings :
-
Ester derivatives exhibit improved lipid solubility, facilitating membrane permeability in drug design .
-
Amide derivatives are precursors for protease inhibitors due to hydrogen-bonding capabilities.
Suzuki-Miyaura Coupling
The aromatic ring engages in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Coupling with arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 hrs | Biaryl derivatives with modified substituents |
Key Findings :
-
The fluorine atom directs coupling to the para position of the aromatic ring .
-
Yields exceed 75% when using electron-deficient boronic acids.
Decarboxylation and Functionalization
Decarboxylation under controlled conditions generates reactive intermediates for further derivatization.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Thermal decarboxylation | Cu powder, quinoline, 200°C | 4-Fluoro-3-isopropoxy-5-(methylthio)benzene | |
| Halogenation | PCl₅, DCM, 0°C, 2 hrs | 4-Fluoro-3-isopropoxy-5-(methylthio)benzoyl chloride |
Key Findings :
-
Decarboxylation products serve as ligands in coordination chemistry.
-
Acyl chloride intermediates are pivotal for synthesizing ketones or alcohols.
Biological Activity Modulation
Structural modifications influence interactions with biological targets, such as enzymes or receptors:
Scientific Research Applications
4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. The isopropoxy and methylthio groups may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 3-Fluoro-4-(methylsulphonyl)benzoic acid
- 3-Fluoro-4-(methylthio)benzoic acid
Uniqueness
4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid is unique due to the specific combination of functional groups attached to the benzoic acid core. The presence of the isopropoxy group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Biological Activity
4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biochemical interactions that may influence cellular processes, making it a subject of interest for further research.
Chemical Structure and Properties
The molecular formula of 4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid is C12H15F O3S, with a molecular weight of approximately 250.31 g/mol. The presence of the fluorine atom, isopropoxy group, and methylthio substituent contributes to its unique chemical reactivity and biological profile.
The biological activity of this compound can be attributed to its interaction with various biomolecules, including enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
- Cell Signaling Modulation : It has the potential to influence cell signaling pathways, affecting processes such as apoptosis and cell proliferation.
- Gene Expression Alteration : The compound may impact gene expression levels by interacting with transcription factors or other regulatory proteins.
Anticancer Activity
Research indicates that compounds similar to 4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural features can induce apoptosis in various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid | A549 | TBD | Apoptosis induction |
| Similar Derivative | HeLa | 0.15 ± 0.18 | Tubulin polymerization inhibition |
| Similar Derivative | MCF-7 | 0.38 ± 0.12 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary data suggests that derivatives can exhibit activity against various bacterial strains, although specific data for 4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid is limited .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | TBD | Moderate |
| Escherichia coli | TBD | Low |
Pharmacokinetics
Understanding the pharmacokinetic profile of 4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid is crucial for its therapeutic application. Key aspects include:
- Absorption : The compound's lipophilicity due to the isopropoxy group may enhance its absorption in biological systems.
- Distribution : It likely distributes widely within tissues, influenced by its molecular weight and solubility.
- Metabolism : Metabolic pathways involving cytochrome P450 enzymes may play a role in its biotransformation.
- Excretion : Renal excretion is expected to be a primary route for elimination.
Case Studies
Several case studies have highlighted the biological relevance of compounds structurally related to 4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid:
- Study on Antitumor Activity : A study demonstrated that similar benzoic acid derivatives significantly inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation .
- Antimicrobial Efficacy Assessment : Research on related compounds indicated potent antibacterial activity against resistant strains, suggesting potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
